molecular formula C11H19BrCl2N2 B2401606 Brophenexin CAS No. 2243506-33-2

Brophenexin

Katalognummer B2401606
CAS-Nummer: 2243506-33-2
Molekulargewicht: 330.09
InChI-Schlüssel: AQDSZKTVQVSVNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brophenexin is a compound with the molecular formula C11H19BrCl2N2 . It is also known by other names such as NMDAR/TRPM4-IN-2 and FMP-A-01 . It is an NMDAR/TRPM4 (N/T) interaction interface inhibitor .


Molecular Structure Analysis

The molecular structure of Brophenexin is characterized by the presence of bromine, chlorine, and nitrogen atoms. The InChI representation of its structure is InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H . The Canonical SMILES representation is CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl .


Physical And Chemical Properties Analysis

Brophenexin has a molecular weight of 330.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of Brophenexin are both 328.01087 g/mol . The topological polar surface area is 29.3 Ų .

Wissenschaftliche Forschungsanwendungen

Mucoactive Effects in Respiratory Conditions

Brophenexin, a derivative of the Adhatoda vasica plant, is primarily known for its mucoactive properties. Introduced to the market in 1963, it has been widely used for treating various respiratory diseases. The drug is known to enhance the secretion of mucus components, altering the physicochemical characteristics of mucus. This alteration leads to increased mucociliary clearance and a reduction in cough. Although the clinical evidence is modest, brophenexin is recognized for these mucoactive effects, particularly in patients with chronic bronchitis or other respiratory diseases. Clinical studies suggest that brophenexin, when co-administered with antibiotics, can amplify the actions of the antibiotic, potentially offering a synergistic benefit in treating respiratory infections. However, it's noteworthy that the principal studies validating these benefits were conducted in an era when rigorous clinical methodologies were not fully established. As such, there's a call for more extensive trials with robust methodologies to conclusively determine the scenarios where brophenexin can significantly improve clinical outcomes (Zanasi, Mazzolini, & Kantar, 2017).

Endocrine-Disrupting Potency of Related Compounds

In a different context, research on brominated flame retardants (BFRs), compounds related to brophenexin in terms of chemical structure, has revealed potential endocrine-disrupting effects. Although not directly about brophenexin, understanding the activities of these compounds can offer insights into the broader implications of brominated compounds in biology. For instance, some BFRs were found to possess endocrine-disrupting capabilities, with effects including AR antagonism, estradiol sulfotransferase (E2SULT) inhibition, and competition with thyroxine for binding to the plasma transport protein transthyretin (TTR). Such findings underscore the necessity for further exploration into the endocrine effects of these environmentally relevant compounds (Hamers et al., 2006).

Eigenschaften

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSZKTVQVSVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nmdar/trpm4-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.